![molecular formula C7H14N2 B2978324 (1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine CAS No. 2138565-42-9](/img/structure/B2978324.png)
(1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,7S,8R)-2-Azabicyclo[510]octan-8-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine typically involves the construction of the bicyclic framework followed by the introduction of the amine group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure, followed by amination reactions to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amine group may be converted to corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Red
Properties
CAS No. |
2138565-42-9 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-azabicyclo[5.1.0]octan-8-amine |
InChI |
InChI=1S/C7H14N2/c8-6-5-3-1-2-4-9-7(5)6/h5-7,9H,1-4,8H2 |
InChI Key |
AHQJMIFBSXTFKT-UHFFFAOYSA-N |
SMILES |
C1CCNC2C(C1)C2N |
Isomeric SMILES |
C1CCN[C@@H]2[C@H](C1)[C@@H]2N |
Canonical SMILES |
C1CCNC2C(C1)C2N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2978241.png)
![(E)-3-(4-isopropoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2978242.png)
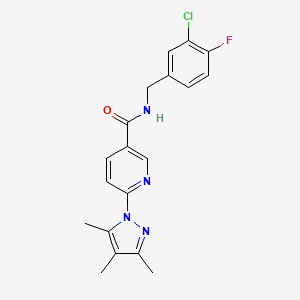
![N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide](/img/structure/B2978244.png)
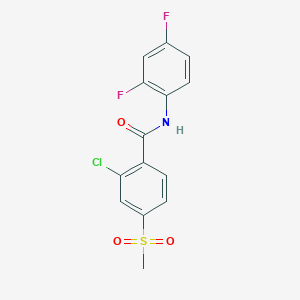

![6-[5-(1,3-Benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2978249.png)
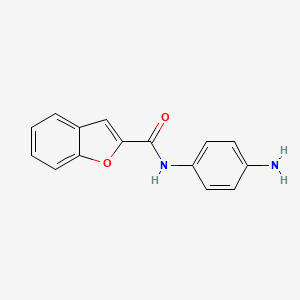
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2978253.png)
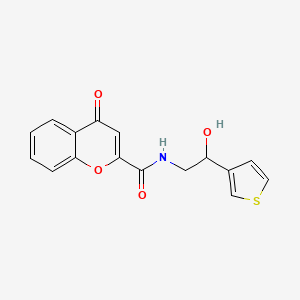
![3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2978259.png)
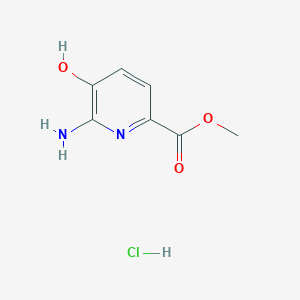
![N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2978261.png)
![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2978262.png)
